2-amino-N-(1H-indazol-6-yl)acetamide is an organic compound characterized by its unique structure, which incorporates an indazole moiety and an acetamide functional group. Its molecular formula is with a molecular weight of 190.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new therapeutic agents.
This compound can be classified as a substituted indazole derivative. Indazoles are a class of heterocyclic compounds that have been studied for their diverse biological activities, including anticancer properties. The specific structure of 2-amino-N-(1H-indazol-6-yl)acetamide positions it as a candidate for further research in drug discovery, particularly in oncology.
The synthesis of 2-amino-N-(1H-indazol-6-yl)acetamide typically involves several key steps:
The synthesis may require optimization to improve yield and purity, especially for industrial applications. Techniques such as continuous flow reactors can enhance reaction efficiency and scalability. While detailed industrial production methods are not extensively documented, large-scale synthesis would likely involve refining these synthetic routes.
The structural representation of 2-amino-N-(1H-indazol-6-yl)acetamide can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 2-amino-N-(1H-indazol-6-yl)acetamide |
InChI | InChI=1S/C9H10N4O/c10-4-9(14)12... |
InChI Key | MHXYJDNTMVJGAR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1NC(=O)CN)NN=C2 |
The presence of an amino group at the 2-position enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
2-amino-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The products formed depend on specific reagents and conditions used during reactions.
Research indicates that 2-amino-N-(1H-indazol-6-yl)acetamide exhibits promising biological activities, particularly in inhibiting pathways involved in cancer cell proliferation. Compounds related to this structure have shown inhibitory effects against various cancer cell lines, suggesting that modifications of the indazole scaffold could lead to effective anticancer agents.
Studies have explored interactions between this compound and biological targets, such as kinase domains, which influence pathways related to cell growth and survival. Understanding these interactions is crucial for optimizing pharmacological properties and therapeutic efficacy.
The chemical properties include reactivity towards oxidation and reduction reactions, as well as substitution capabilities on the indazole ring. These features allow for structural modifications that could enhance biological activity.
2-amino-N-(1H-indazol-6-yl)acetamide has potential applications in drug discovery and development. Its structural features make it a candidate for designing inhibitors targeting various biological pathways, particularly in oncology. The compound's ability to interact with specific receptors or enzymes could lead to new therapies for cancer and other diseases.
The indazole nucleus—a bicyclic heterocycle fusing benzene with a pyrazole ring—has emerged as a privileged scaffold in targeted drug discovery due to its versatile hydrogen-bonding capacity, aromatic stacking properties, and metabolic stability. This moiety serves as a core pharmacophore in numerous clinical kinase inhibitors, including axitinib (VEGFR inhibitor), pazopanib (multi-kinase inhibitor), and niraparib (PARP inhibitor). Within this chemical landscape, 2-amino-N-(1H-indazol-6-yl)acetamide (CAS: 938338-29-5; MW: 190.2 g/mol) represents a synthetically accessible building block characterized by its bifunctional hydrogen-bonding capacity. The acetamide linker enables conformational flexibility, while the 6-aminoindazole anchor provides a hinge-binding motif for kinase interactions [1] [7].
Box 1: Key Chemical Properties of 2-amino-N-(1H-Indazol-6-yl)acetamide
- Molecular Formula: C₉H₁₀N₄O
- Canonical SMILES: NCC(=O)Nc1ccc2cn[nH]c2c1
- H-Bond Donors: 3
- H-Bond Acceptors: 3
- LogP: -0.39 (Predicted)
- GHS Classification: Harmful if swallowed (H302), Skin/Eye irritation (H315/H319) [2]
Indazole derivatives demonstrate pronounced activity against oncology-relevant kinases by disrupting signal transduction cascades. ASK1 (Apoptosis Signal-regulating Kinase 1), a MAP3K family member regulating JNK/p38 stress pathways, is potently inhibited by 1H-indazole-5-carboxamide derivatives (e.g., compound 15, IC₅₀ = 29.9 nM). These compounds suppress TNF-α-induced inflammatory cytokine release in HT-29 colonic epithelial cells—a model for inflammatory bowel disease (IBD)-associated carcinogenesis—by blocking the ASK1-p38MAPK axis [1]. Parallel studies confirm indazole-based PROTACs (Proteolysis-Targeting Chimeras) effectively degrade VEGFR-2 in gastric cancer models, attenuating PI3K/AKT/mTOR signaling and inducing caspase-mediated apoptosis [7]. The 6-amino substitution pattern in 2-amino-N-(1H-indazol-6-yl)acetamide positions this compound as a candidate for analogous kinase-targeting applications, leveraging its hydrogen-bonding topology for ATP-site engagement.
The molecular architecture of 2-amino-N-(1H-indazol-6-yl)acetamide enables dual binding modalities critical for kinase inhibition:
Table 1: Kinase Inhibition SAR of Indazole-6-acetamide Derivatives
Structural Modification | ASK1 IC₅₀ (nM) | Cellular Activity (AP1-HEK293) |
---|---|---|
Unsubstituted indazole core | 532 ± 29.71 | Weak inhibition |
4-Triazole-NH→isopropyl | 246 | Moderate improvement |
Cyclopropyl-imidazole tail | 87 | Significant enhancement |
Optimized compound 15 | 29.9 | EC₅₀ = 0.78 µM |
Data derived from Hu et al. [1] illustrating potency enhancements via strategic substitutions.
Synthetic routes to this scaffold typically commence from 6-nitro-1H-indazole, involving reduction to the amine followed by acylative coupling with bromoacetyl bromide. Subsequent nucleophilic displacement yields the target acetamide [8]. Computational models (2D/3D-QSAR) indicate electron-donating groups at the indazole 3-position enhance kinase binding affinity by 3-fold, attributed to optimized π-stacking with gatekeeper residues [8].
The therapeutic exploitation of indazoles has evolved through three generations:
Table 2: Evolution of Clinical-Stage Indazole Kinase Inhibitors
Compound | Primary Target(s) | Structural Features | Clinical Indication |
---|---|---|---|
Axitinib (2012) | VEGFR-1/2/3 | 3-Methylindazole hinge binder | Renal cell carcinoma |
Pazopanib (2009) | VEGFR/PDGFR/c-Kit | 6-Methoxyindazole with sulfonamide tail | Soft tissue sarcoma |
Niraparib (2017) | PARP-1/2 | 1H-Indazole-7-carboxamide core | Ovarian cancer |
Compound 15 [1] | ASK1 | 1H-Indazole-5-carboxamide with imidazole tail | Preclinical IBD/CRC models |
Recent designs exploit the 6-acetamide motif as a vector for bifunctional molecules, including PROTACs and kinase-degrader hybrids. ADMET profiling of 2-amino-N-(1H-indazol-6-yl)acetamide predicts favorable intestinal absorption (Caco-2 Papp > 5 × 10⁻⁶ cm/s) and blood-brain barrier penetration (logBB > 0.3), though its high hydrogen-bonding capacity may limit passive diffusion [8].
Concluding Remarks
2-Amino-N-(1H-indazol-6-yl)acetamide exemplifies the strategic minimization of indazole-based pharmacophores to core functional elements essential for kinase engagement. Its synthetic tractability and modularity position it as a versatile precursor for next-generation targeted therapeutics, particularly in oncology and inflammation. Future research will likely explore its incorporation into heterobifunctional degraders and covalent inhibitors, expanding the indazole scaffold’s therapeutic footprint.
Table 3: ADMET Profile Prediction for 2-amino-N-(1H-Indazol-6-yl)acetamide
Parameter | Predicted Value | Interpretation |
---|---|---|
Water Solubility (logS) | -2.5 | Moderately soluble |
Caco-2 Permeability | 12.7 nm/s | Moderate absorption |
PPB (% bound) | 85% | High plasma binding |
CYP2D6 Inhibition | Low probability | Minimal drug interaction risk |
hERG Inhibition | Negative | Low cardiotoxicity risk |
Ames Test | Non-mutagenic | Favorable genotoxicity profile |
Predictions derived from PreADMET and SwissADME algorithms [2] [8].
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